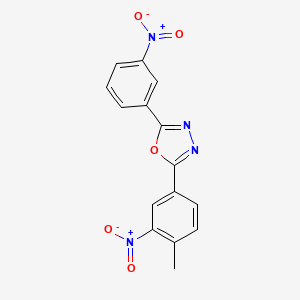

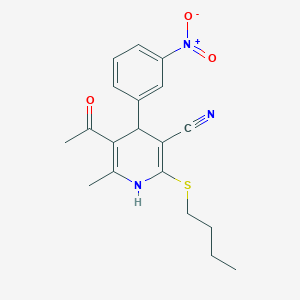

![molecular formula C17H19NO B5033368 N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)

N-[1-(2,4-dimethylphenyl)ethyl]benzamide

Übersicht

Beschreibung

N-[1-(2,4-dimethylphenyl)ethyl]benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEB belongs to the class of benzamides, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Structural Studies and Synthesis : A study by Claramunt et al. (2007) focused on the structural analysis of 2-(2,4-Dimethylphenyl)-2H-benzotriazole, synthesized from 2,4-dimethyl-N-(2-nitrophenyl)benzamide, using NMR and X-ray diffraction. This research contributes to understanding the molecular conformation of compounds related to N-[1-(2,4-dimethylphenyl)ethyl]benzamide (Claramunt et al., 2007).

Anticonvulsant Activity : Afolabi and Okolie (2013) explored the anticonvulsant effects of N-(2,6-dimethylphenyl)-substituted-benzamides. Although different in structure, this research is relevant for understanding the pharmacological potential of similar compounds (Afolabi & Okolie, 2013).

Nitric Oxide Production Inhibition : Kim et al. (2009) identified new benzamide derivatives, including N-{[ P-(3,7-dimethyl-6 R,7-dihydroxy-4 R-octadecanoyloxy-2-octenyloxy)phenyl]ethyl} benzamide, which showed potent inhibitory effects on nitric oxide production in microglia cells. This study suggests potential anti-inflammatory or neuroprotective applications (Kim et al., 2009).

Crystallography and Molecular Conformation : Research by Gowda et al. (2008) on N-(2,6-Dimethylphenyl)benzamide provided insights into the crystal structure and molecular conformation of this compound, which can be foundational for understanding similar benzamides (Gowda et al., 2008).

Chemical Synthesis and Biological Activity : Noubade et al. (2009) worked on synthesizing and characterizing compounds related to 2-[(2,3-dimethylphenyl)amino]benzonamide azetidine-2-ones, providing insight into the chemical properties and potential biological activities of these compounds (Noubade et al., 2009).

Molecular Ligands and Receptor Affinity : Leopoldo et al. (2002) conducted a study on benzamide derivatives as dopamine receptor ligands. Although the primary focus was on a different benzamide derivative, this research is useful for understanding the potential receptor interactions of similar compounds (Leopoldo et al., 2002).

- the cytotoxic effects of radioiodinated N-(2-(diethylamino)ethyl)benzamides on melanotic melanoma, offering insights into potential therapeutic applications for similar benzamide derivatives in cancer treatment (Wolf et al., 2004).

Catalytic Properties in Chemical Reactions : Zuyls et al. (2008) studied the tris(formamidinato)lanthanum(III) complexes as catalysts in the Tishchenko reaction. This research can be useful in understanding the role of related benzamide compounds in catalysis and chemical synthesis (Zuyls et al., 2008).

Vibrational Spectroscopy and Polymorphism Studies : Cunha et al. (2014) examined mefenamic acid polymorphs, which include 2-[(2,3-(dimethylphenyl)amino] benzoic acid, through spectroscopic methods, providing valuable information on the structural and morphological characteristics of benzamide derivatives (Cunha et al., 2014).

Synthesis and Biological Screening : Sabbaghan and Hossaini (2012) reported on the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting their potential for biological applications (Sabbaghan & Hossaini, 2012).

Effects on Polymorphism and Crystal Shape : Mudalip et al. (2018) explored the impact of different solvents on the polymorphism and shape of mefenamic acid crystals, which can provide insights into the physical properties of similar compounds (Mudalip et al., 2018).

Synthesis and Characterization of Antagonists : Hong et al. (2015) synthesized and characterized a potent C-C chemokine receptor 1 (CCR1) antagonist with a benzamide functionality, contributing to the understanding of benzamide derivatives in receptor antagonism (Hong et al., 2015).

Eigenschaften

IUPAC Name |

N-[1-(2,4-dimethylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)14(3)18-17(19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHLRBVNDMUTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5033302.png)

![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)

![4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5033345.png)

![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)

![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)